methyl 4-({[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate
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Overview
Description
Methyl 4-({[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate is a complex organic compound with a molecular formula of C15H18N4O3S This compound is characterized by the presence of a triazole ring, a benzoate ester, and a sulfanylacetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate typically involves multiple steps. One common method starts with the preparation of the triazole ring, which is then functionalized with an ethyl and methyl group. This intermediate is then reacted with a sulfanylacetyl chloride to introduce the sulfanylacetyl group. Finally, the benzoate ester is formed through esterification with methanol under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the ethyl or methyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Methyl 4-({[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the triazole ring.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of methyl 4-({[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate involves its interaction with specific molecular targets. The triazole ring can bind to enzyme active sites, inhibiting their activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the enzyme and the specific binding interactions. Additionally, the sulfanyl group can form covalent bonds with thiol groups in proteins, further modulating their function .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-({[(5-ethyl-4-methoxy-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate
- Methyl 4-({[(5-ethyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate
- Methyl 4-({[(5-ethyl-4-tert-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate
Uniqueness
Methyl 4-({[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the triazole ring and the sulfanylacetyl group allows for versatile interactions with various molecular targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
methyl 4-[[2-[(5-ethyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3S/c1-4-12-17-18-15(19(12)2)23-9-13(20)16-11-7-5-10(6-8-11)14(21)22-3/h5-8H,4,9H2,1-3H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJYNBIRNUNLLCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(N1C)SCC(=O)NC2=CC=C(C=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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